molecular formula C23H22N2OS B316397 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea

Cat. No.: B316397
M. Wt: 374.5 g/mol
InChI Key: OGGXHGKNYGOZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea is a chemical compound classified under thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea typically involves the reaction of 4-phenylbenzoyl chloride with 2,4,6-trimethylaniline in the presence of a base, followed by the addition of sulfur to form the thiourea structure. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-mesitylthiourea can be compared with other thioureas, such as:

    N-phenylthiourea: Known for its use in the synthesis of pharmaceuticals.

    N,N’-diphenylthiourea: Used in the rubber industry as a vulcanization accelerator.

    N-methyl-N’-phenylthiourea: Studied for its potential biological activities.

This compound stands out due to its unique structure, which imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H22N2OS

Molecular Weight

374.5 g/mol

IUPAC Name

4-phenyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C23H22N2OS/c1-15-13-16(2)21(17(3)14-15)24-23(27)25-22(26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H2,24,25,26,27)

InChI Key

OGGXHGKNYGOZQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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